molecular formula C9H4F3NO3 B1422736 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 781-94-2

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B1422736
CAS No.: 781-94-2
M. Wt: 231.13 g/mol
InChI Key: HAMDXJUAHDROHP-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of a trifluoromethyl group (-CF3), which imparts unique chemical and physical properties. The trifluoromethyl group is known for its high electronegativity and ability to enhance the stability and bioactivity of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the introduction of the trifluoromethyl group into the benzoxazine ring. One common method is the reaction of a suitable benzoxazine precursor with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced trifluoromethylation reagents and catalysts can further optimize the production process. For example, the use of photoredox catalysis has been explored to achieve high selectivity and yield in the trifluoromethylation of benzoxazine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethane (H-CF3)
  • 1,1,1-Trifluoroethane (H3C-CF3)
  • Hexafluoroacetone (F3C-CO-CF3)

Uniqueness

6-(trifluoromethyl)-2

Biological Activity

6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organofluorine compound characterized by the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a subject of interest in various research contexts.

Structure and Composition

The molecular formula of this compound is C9H6F3NO2C_9H_6F_3NO_2 with a molecular weight of approximately 215.14 g/mol. The compound features a benzoxazine ring structure that is known for its versatility in chemical reactions.

Synthesis

The synthesis typically involves the introduction of the trifluoromethyl group into the benzoxazine framework using reagents such as trifluoromethyl iodide in the presence of bases like potassium carbonate. The reaction conditions often require anhydrous environments and elevated temperatures to ensure high yields and purity.

Antitumor Properties

Recent studies have demonstrated that this compound exhibits significant antitumor activity. It has been shown to inhibit tumor cell growth effectively by interfering with cellular oxidative processes. Specifically, it inhibits stepwise oxidation reactions critical for tumor cell proliferation .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors within cancer cells. The trifluoromethyl group enhances its interaction with these molecular targets, leading to the modulation of enzymatic activities essential for cell survival and proliferation .

Antimicrobial Activity

In addition to its antitumor properties, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Preliminary studies indicate potential efficacy against various bacterial strains and fungi, although further research is required to elucidate these effects fully .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Tumor Cell Inhibition : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability .
  • Antimicrobial Screening : In vitro assays showed that this compound exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
  • Mechanistic Studies : Research focused on elucidating the mechanism revealed that the compound forms stable complexes with key enzymes involved in metabolic pathways critical for cancer cell survival .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntitumorInhibition of tumor cell growth
AntimicrobialActivity against Staphylococcus aureus
Enzyme InteractionModulation of key metabolic enzymes

Properties

IUPAC Name

6-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMDXJUAHDROHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707254
Record name 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781-94-2
Record name 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-(trifluoromethyl)benzoic acid (2 g, 9.75 mmol) in acetonitrile (10.0 ml) was added pyridine (2.31 g, 2.37 ml, 29.2 mmol) and a solution of triphosgene (1.74 g, 5.85 mmol) in acetonitrile (10.0 ml) at 50° C. The reaction mixture was stirred for 2 h at 50° C. Then additional triphosgene (579 mg, 1.95 mmol) was added and heating to 50° C. was continued overnight. The solvent was removed and water was added. The mixture was extracted with EtOAc and the combined extracts were washed with water and brine, dried with Na2SO4 and evaporated. The remaining residue was triturated in dichloromethane for 3 h. The solid was filtrated off and washed two times with dichloromethane to afford the crude title compound (1.53 g, 45%) as off-white solid. MS (ESI): 230.3 (M−H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Three
Quantity
579 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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